molecular formula C11H11FO B1583975 8-Fluoro-1-benzosuberone CAS No. 24484-21-7

8-Fluoro-1-benzosuberone

Cat. No.: B1583975
CAS No.: 24484-21-7
M. Wt: 178.2 g/mol
InChI Key: INDIENDTRXERIX-UHFFFAOYSA-N
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Description

8-Fluoro-1-benzosuberone is a chemical compound with the empirical formula C11H11FO . It has been used in the synthesis of various derivatives, including 9-bromo, 2-fluoro substituted, and Z-ring locked (by a trimethylene bridge at C-8 and C-11) crystalline fluorine-substituted derivative of cinnamaldehyde .


Synthesis Analysis

This compound has been employed as a key starting material in the synthesis of a number of derivatives. These include pyrimidine, pyrazole, pyrane, pyridine, thiole, and ylidine malononitrile derivatives .


Molecular Structure Analysis

The molecular weight of this compound is 178.20 . Its linear formula is C11H11FO .


Chemical Reactions Analysis

This compound has been used in the synthesis of 9-bromo, 2-fluoro substituted, and Z-ring locked (by a trimethylene bridge at C-8 and C-11) crystalline fluorine-substituted derivative of cinnamaldehyde .


Physical and Chemical Properties Analysis

This compound has a boiling point of 84-86 °C/0.001 mmHg (lit.) and a density of 1.16 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.541 (lit.) .

Scientific Research Applications

1. Role in Chemical Synthesis

8-Fluoro-1-benzosuberone is a crucial compound in chemical synthesis, often serving as a foundational material for creating complex organic molecules. Its unique structure, which includes a fluorine atom, enhances its reactivity and stability, making it a versatile agent in various chemical reactions. This compound's attributes are instrumental in driving innovation in target molecules and facilitating the development of new synthetic methodologies​​​​.

2. Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, this compound plays a significant role in drug discovery research. It serves as a vital resource for the development of novel drug compounds. Due to its structural and chemical properties, this compound aids in the creation of innovative pharmaceutical agents. It has been used in synthesizing a variety of derivatives, including pyrimidine, pyrazole, pyrane, and pyridine, which have potential as anti-tumor agents​​. Moreover, its derivatives have been identified as lead compounds in the development of new medications, demonstrating a wide range of biological actions such as anti-cancer, antibacterial, antifungal, and anti-inflammatory properties​​.

3. Applications in Organic Reactions

This compound's fluorinated structure contributes significantly to its participation in various organic reactions. This feature is particularly important in developing new chemical entities that can be used for different applications, ranging from material science to biomedical applications. The compound's unique attributes enable it to be a reliable foundation for diverse organic reactions, thereby contributing to the field of organic chemistry significantly​​.

Properties

IUPAC Name

3-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDIENDTRXERIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342154
Record name 8-Fluoro-1-benzosuberone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24484-21-7
Record name 8-Fluoro-1-benzosuberone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of 8-Fluoro-1-benzosuberone in chemical synthesis?

A1: this compound serves as a key starting material for synthesizing various heterocyclic compounds with potential biological activities. Researchers have successfully utilized it to create derivatives of:

  • Pyrimidines: These compounds have shown promise as potential anti-tumor agents. [, , ]
  • Pyrazoles: Known for their diverse biological activities, including anti-inflammatory and anti-tumor effects. [, ]
  • Pyrans: Exhibit a wide range of biological activities, including anti-cancer and anti-microbial properties. [, ]
  • Pyridines: This class of compounds displays various pharmacological activities, including anti-tumor and anti-bacterial effects. []
  • Thioles: These compounds are known for their antioxidant and potential therapeutic properties. []
  • Ylidine malononitriles: These versatile intermediates can be further modified to generate diverse chemical structures with potential biological activities. []

Q2: Has this compound been used to synthesize compounds with other biological activities besides anti-tumor effects?

A3: While the provided research primarily focuses on the anti-tumor potential of this compound derivatives, the synthesis of diverse heterocyclic compounds suggests potential applications in other therapeutic areas. For instance, cinnamaldehyde, a compound structurally related to a derivative of this compound, exhibits antioxidant properties and induces apoptosis in cancer cells. [] This suggests that further exploration of this compound derivatives could lead to the discovery of compounds with a broader range of biological activities.

Q3: What are the structural characteristics of this compound?

A3: Although the provided research papers do not explicitly state the molecular formula and weight of this compound, they highlight its use as a starting material for synthesizing various derivatives.

  • One notable example is its conversion to 9-Bromo-2-fluoro-6,7-dihydro-5H-benzocycloheptene-8-carboxaldehyde. This transformation involves a one-step trifunctionalization process that introduces a bromine atom, a double bond, and an aldehyde group to the this compound structure. []
  • The structure of this derivative was confirmed using X-ray crystallography, and its characterization included spectroscopic data from infrared (IR), 1H NMR, 13C NMR, and gas chromatography-mass spectrometry (GC-MS) analyses. []

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